molecular formula C11H8ClN5O6 B4656134 N-(4-chloro-3-nitrophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

N-(4-chloro-3-nitrophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B4656134
M. Wt: 341.66 g/mol
InChI Key: KAPPZRSNNWVIST-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CNMNPC, and it is synthesized using specific methods that ensure its purity and effectiveness.

Scientific Research Applications

CNMNPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, CNMNPC has been shown to exhibit potent antitumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs. In pharmacology, CNMNPC has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, CNMNPC has been shown to exhibit potent insecticidal activity, making it a potential candidate for the development of new pesticides.

Mechanism of Action

The mechanism of action of CNMNPC is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in various physiological and biochemical processes. CNMNPC has been shown to inhibit the activity of specific enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CNMNPC has also been shown to inhibit the activity of specific signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various genes that are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
CNMNPC has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and insecticidal activities. CNMNPC has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. CNMNPC has also been shown to induce apoptosis, or programmed cell death, in various cancer cells, making it a promising candidate for the development of new anticancer drugs. In agriculture, CNMNPC has been shown to exhibit potent insecticidal activity, making it a potential candidate for the development of new pesticides.

Advantages and Limitations for Lab Experiments

CNMNPC has several advantages for lab experiments, including its high purity and effectiveness, which ensures accurate and reproducible results. CNMNPC is also relatively easy to synthesize using specific methods, making it readily available for various scientific research applications. However, CNMNPC also has some limitations, including its potential toxicity and limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of CNMNPC, including the identification of its specific targets and signaling pathways, the development of new synthetic methods to improve its purity and effectiveness, and the evaluation of its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. Additionally, further studies are needed to evaluate the safety and toxicity of CNMNPC, as well as its potential interactions with other drugs and chemicals. Overall, CNMNPC holds great promise for the development of new drugs and pesticides, and further research is needed to fully explore its potential applications and benefits.

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O6/c1-23-11-9(17(21)22)8(14-15-11)10(18)13-5-2-3-6(12)7(4-5)16(19)20/h2-4H,1H3,(H,13,18)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPPZRSNNWVIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-nitrophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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